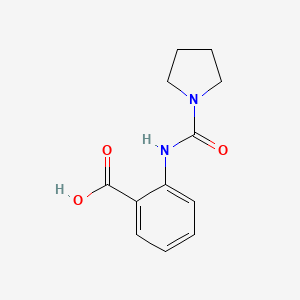

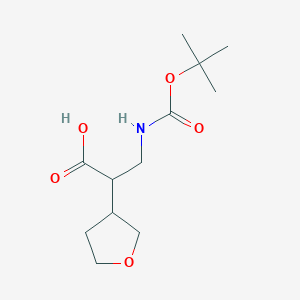

![molecular formula C19H21N3O5S B3007518 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-80-7](/img/structure/B3007518.png)

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" is a structurally complex molecule that may be related to the benzimidazole/benzothiazole-2-carboxamides family. These compounds have been studied for their potential biological activities, including antiproliferative and antioxidative properties . The presence of a benzo[d]thiazole moiety is particularly interesting as it is a common feature in molecules with various pharmacological activities .

Synthesis Analysis

The synthesis of related benzimidazole/benzothiazole-2-carboxamides involves the introduction of various substituents such as methoxy and hydroxy groups, as well as nitro and amino moieties . A similar synthetic approach could be applied to the target compound, potentially involving a multi-step synthesis with a focus on creating the benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole cores followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied, with some compounds exhibiting conformational disorder in their fused six-membered rings . This suggests that the target compound may also exhibit interesting structural features, potentially including conformational isomerism or polymorphism, which could be elucidated through X-ray crystallography or computational methods such as density functional theory (DFT) calculations.

Chemical Reactions Analysis

Benzothiazole and benzimidazole derivatives can undergo various chemical reactions, including photooxidation in the presence of singlet oxygen, leading to a range of products . The target compound, with its benzo[d]thiazole moiety, might also be susceptible to similar photochemical reactions, which could be explored to understand its stability and reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and benzimidazole derivatives can be influenced by their substituents. For instance, the introduction of methoxy groups can affect the molecule's solubility and electronic properties . The antioxidative capacity of these compounds has been linked to their ability to form hydrogen bonds in the radical form, as demonstrated through DFT calculations . The target compound's properties, such as solubility, stability, and antioxidative potential, would likely be influenced by its specific substituents and overall molecular architecture.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

- A study conducted by Abu‐Hashem et al. (2020) highlights the synthesis of novel compounds derived from visnagenone and khellinone, showing significant analgesic and anti-inflammatory activities. These compounds, including benzodifuran carboxamides, are used as initiators for preparing various new heterocyclic compounds, demonstrating their potential in medicinal applications related to inflammation and pain relief (Abu‐Hashem et al., 2020).

Antibacterial Agents

- Research by Palkar et al. (2017) describes the design and synthesis of novel analogs of benzodthiazolyl substituted pyrazol-5-ones. These compounds display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study exemplifies the utility of benzodthiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Antioxidant and Antiproliferative Agents

- Cindrić et al. (2019) conducted an experimental and computational study on benzimidazole/benzothiazole-2-carboxamides, evaluating their antioxidative and antiproliferative activities. These compounds exhibit promising results in scavenging free radicals and reducing oxidative stress, along with significant antiproliferative activity against human cancer cells (Cindrić et al., 2019).

Antiallergic Activity

- Wade et al. (1983) synthesized acidic derivatives of pyrimido[2,1-b]benzazol-4-ones, displaying activity comparable to standard antiallergic agents in rat passive cutaneous anaphylaxis assays. This study suggests the potential of benzothiazole derivatives in developing new antiallergic medications (Wade et al., 1983).

Antiinflammatory Agents

- Boschelli et al. (1995) explored the inhibition of cell adhesion mediated by various carboxamides, including benzo[b]thiophene-, benzofuran-, and indole-2-carboxamides. Their findings indicate these compounds' effectiveness in decreasing neutrophil adherence to activated endothelial cells, highlighting their potential as antiinflammatory agents (Boschelli et al., 1995).

Antimicrobial Agents

- Padalkar et al. (2014) studied new benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity. These novel heterocycles showed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, underlining their potential in addressing antimicrobial resistance (Padalkar et al., 2014).

5-HT3 Receptor Antagonists

- Yang et al. (2010) discovered a new class of 2-substituted benzoxazole carboxamides as potent functional 5-HT(3) receptor antagonists. These analogues have potential utility for treating diseases related to improper 5-HT(3) receptor function, such as irritable bowel syndrome (Yang et al., 2010).

Anti-Trypanosomatidic Agents

- Linciano et al. (2019) identified 2-amino-benzo[ d]thiazole as a new scaffold for developing pteridine reductase-1 (PTR1) inhibitors and anti-trypanosomatidic agents. Their study provides insights into the development of more efficient antioxidants and systems with antiproliferative activity against Trypanosoma brucei and Leishmania major (Linciano et al., 2019).

properties

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-25-8-7-20-18(24)12-3-2-4-15-16(12)21-19(28-15)22-17(23)11-5-6-13-14(9-11)27-10-26-13/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYHLZCOURDWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

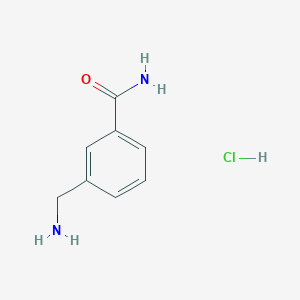

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

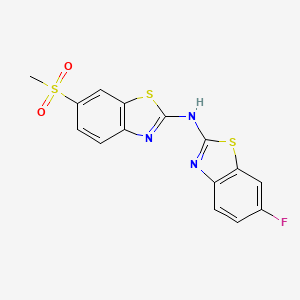

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

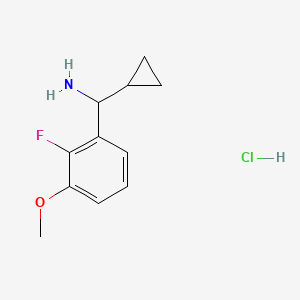

![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)